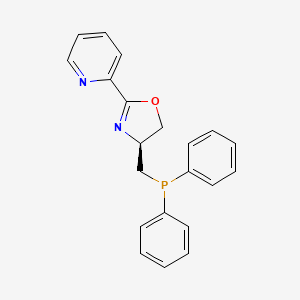
(S)-4-((Diphenylphosphino)methyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-((Diphenylphosphino)methyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole is a chiral phosphine ligand that has garnered significant interest in the field of organic chemistry. This compound is known for its ability to facilitate various catalytic reactions, making it a valuable tool in both academic and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-((Diphenylphosphino)methyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole typically involves the following steps:
Formation of the Oxazoline Ring: The initial step involves the formation of the oxazoline ring through the reaction of an amino alcohol with a carboxylic acid derivative.
Introduction of the Pyridine Moiety: The pyridine ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Attachment of the Diphenylphosphino Group:
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
化学反应分析
Types of Reactions
(S)-4-((Diphenylphosphino)methyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxazoline ring to an oxazolidine ring.
Substitution: The diphenylphosphino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and aryl halides are commonly employed.
Major Products
Phosphine Oxides: Formed through oxidation reactions.
Oxazolidine Derivatives: Resulting from reduction reactions.
Substituted Phosphines: Produced via nucleophilic substitution.
科学研究应用
(S)-4-((Diphenylphosphino)methyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and agrochemicals.
作用机制
The mechanism of action of (S)-4-((Diphenylphosphino)methyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole involves its role as a chiral ligand in catalytic reactions. The compound coordinates with metal centers, creating a chiral environment that facilitates enantioselective transformations. The pyridine and oxazoline rings provide additional coordination sites, enhancing the stability and reactivity of the catalytic complex.
相似化合物的比较
Similar Compounds
®-4-((Diphenylphosphino)methyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole: The enantiomer of the compound, used in similar catalytic applications.
(S)-4-((Diphenylphosphino)methyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole: A similar compound with a quinoline ring instead of a pyridine ring, offering different electronic properties.
(S)-4-((Diphenylphosphino)methyl)-2-(pyridin-3-yl)-4,5-dihydrooxazole: A regioisomer with the pyridine ring attached at a different position, affecting its coordination behavior.
Uniqueness
(S)-4-((Diphenylphosphino)methyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole stands out due to its unique combination of a chiral oxazoline ring and a diphenylphosphino group, providing both steric and electronic control in catalytic reactions. This makes it particularly effective in enantioselective transformations, offering high selectivity and yield.
属性
分子式 |
C21H19N2OP |
|---|---|
分子量 |
346.4 g/mol |
IUPAC 名称 |
diphenyl-[[(4S)-2-pyridin-2-yl-4,5-dihydro-1,3-oxazol-4-yl]methyl]phosphane |
InChI |
InChI=1S/C21H19N2OP/c1-3-9-18(10-4-1)25(19-11-5-2-6-12-19)16-17-15-24-21(23-17)20-13-7-8-14-22-20/h1-14,17H,15-16H2/t17-/m0/s1 |
InChI 键 |
HIVWFWJZLMLIRE-KRWDZBQOSA-N |
手性 SMILES |
C1[C@H](N=C(O1)C2=CC=CC=N2)CP(C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
C1C(N=C(O1)C2=CC=CC=N2)CP(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


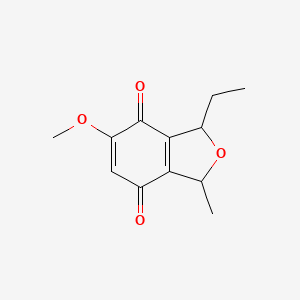
![6-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12873417.png)
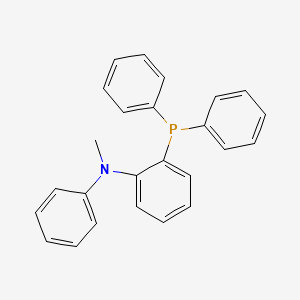


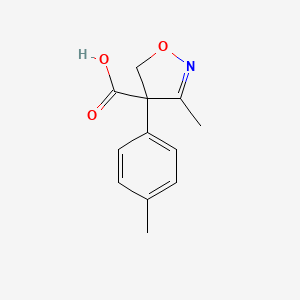
![6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B12873441.png)
![3-[4-(Dimethylamino)phenyl]-6-ethoxy-2-benzofuran-1(3H)-one](/img/structure/B12873443.png)
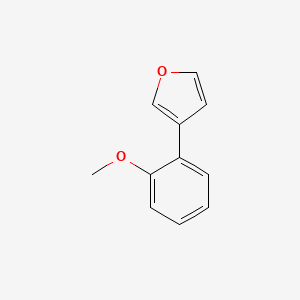
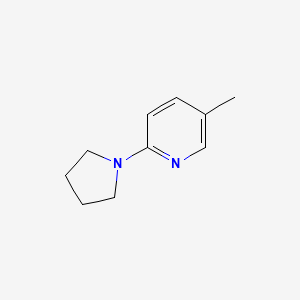
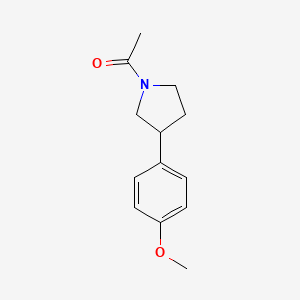

![3-(4-Aminobenzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12873487.png)
![4-(2-Oxo-2-(thiophen-2-yl)ethyl)benzo[f]quinolin-4-ium bromide](/img/structure/B12873494.png)
